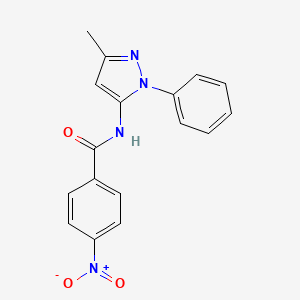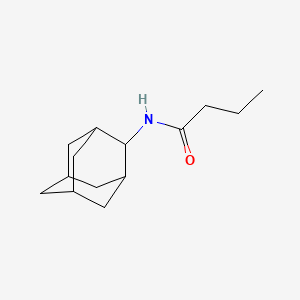
N-2-adamantylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantylbutanamide, also known as N-adamantyl-2-butylamide or ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in the scientific research community due to its potential therapeutic applications. It is a derivative of the indazole family of synthetic cannabinoids and is structurally similar to other compounds such as AB-FUBINACA and ADB-FUBINACA.
Mécanisme D'action
The mechanism of action of N-2-adamantylbutanamide involves its binding to the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of various signaling pathways that are involved in the regulation of pain, inflammation, and other physiological processes. It has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-2-adamantylbutanamide has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of chronic pain. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory bowel disease. In addition, it has been shown to have anxiolytic effects, reducing anxiety in animal models of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-2-adamantylbutanamide in lab experiments is its potency as a CB1 and CB2 receptor agonist. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation is its relatively recent discovery and limited availability, which may make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research on N-2-adamantylbutanamide. One area of interest is its potential as a treatment for chronic pain and other conditions that involve the endocannabinoid system. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the effects of N-2-adamantylbutanamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-2-adamantylbutanamide involves the reaction of 2-bromo-1-(adamantan-1-yl)butane with 1H-indazole-3-carboxamide in the presence of a base such as potassium carbonate. The resulting compound is then purified using chromatography techniques to obtain the final product.
Applications De Recherche Scientifique
N-2-adamantylbutanamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have potent agonist activity at the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. This makes it a promising candidate for the development of new drugs for the treatment of conditions such as chronic pain, multiple sclerosis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(2-adamantyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-3-13(16)15-14-11-5-9-4-10(7-11)8-12(14)6-9/h9-12,14H,2-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWBUSRFJZZEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-adamantylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
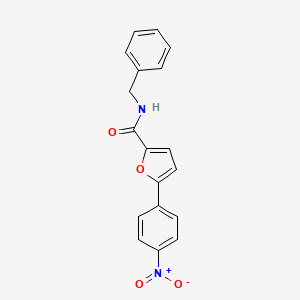
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
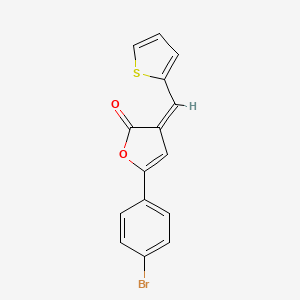

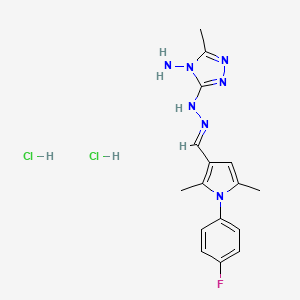
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)
![N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768051.png)
